DL-Tyrosine-3-13C

概要

説明

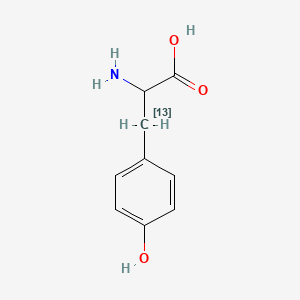

DL-Tyrosine-3-13C: is a labeled form of the amino acid tyrosine, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and protein synthesis. The incorporation of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

準備方法

Synthetic Routes and Reaction Conditions: DL-Tyrosine-3-13C can be synthesized through various methods. One common approach involves the chemical synthesis of tyrosine followed by the incorporation of the carbon-13 isotope. The synthesis typically starts with the precursor compound, phenylalanine, which undergoes hydroxylation to form tyrosine. The carbon-13 isotope is then introduced at the third carbon position through a series of chemical reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of labeled precursors and specialized equipment to ensure the precise incorporation of the carbon-13 isotope. The process may include steps such as acylation, deprotection, and purification to obtain the final product with high isotopic purity .

化学反応の分析

Types of Reactions: DL-Tyrosine-3-13C undergoes various chemical reactions, including:

Oxidation: This reaction can convert tyrosine into dopaquinone, an intermediate in melanin biosynthesis.

Reduction: Tyrosine can be reduced to form tyrosinol.

Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like diazonium salts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Dopaquinone

Reduction: Tyrosinol

Substitution: Various substituted tyrosine derivatives.

科学的研究の応用

Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DL-Tyrosine-3-13C is extensively used in NMR spectroscopy to elucidate molecular structures and dynamics. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of NMR experiments, enabling researchers to study complex biological molecules and their interactions with greater precision.

Metabolic Pathway Studies:

The compound serves as a tracer in metabolic studies, allowing scientists to track the fate of tyrosine in biological systems. By analyzing the incorporation of this compound into various metabolites, researchers can gain insights into metabolic pathways involving catecholamines, such as dopamine and norepinephrine synthesis .

Biological Applications

Protein Synthesis:

In biological research, this compound is utilized to investigate protein synthesis mechanisms. The labeled amino acid can be incorporated into proteins during translation, allowing for the study of protein dynamics and turnover rates using mass spectrometry and NMR techniques.

Neuro-Cognitive Research:

Studies have shown that tyrosine administration can influence cognitive functions, particularly under stress or demanding conditions. For instance, a study demonstrated that acute tyrosine supplementation improved cognitive control tasks in young adults but had varying effects on older individuals . The use of labeled tyrosine allows researchers to trace its effects on neurotransmitter levels and cognitive performance.

Medical Applications

Diagnostic Imaging:

this compound has potential applications in medical imaging techniques such as Positron Emission Tomography (PET). The carbon-13 label can enhance the imaging of metabolic processes in vivo, providing valuable information for diagnosing conditions related to neurotransmitter dysfunctions.

Clinical Studies on Amino Acid Requirements:

Research has indicated that phenylalanine may not fully meet the aromatic amino acid needs without adequate tyrosine intake. A study involving children fed an amino acid-based diet highlighted the necessity of tyrosine for proper growth and development, emphasizing its importance in clinical nutrition .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound is used in drug development processes where understanding metabolic pathways is crucial. The compound aids in optimizing drug formulations by providing insights into how drugs interact with amino acids and proteins within biological systems.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Impact |

|---|---|---|

| Chemical Research | NMR Spectroscopy | Enhanced sensitivity for studying molecular structures |

| Metabolic Pathway Studies | Tracing tyrosine metabolism and catecholamine synthesis | |

| Biological Applications | Protein Synthesis | Insights into protein dynamics and turnover rates |

| Neuro-Cognitive Research | Effects on cognitive functions under stress | |

| Medical Applications | Diagnostic Imaging | Improved imaging techniques for metabolic processes |

| Clinical Studies | Highlighting the need for tyrosine in dietary requirements | |

| Industrial Applications | Pharmaceutical Development | Optimizing drug formulations through metabolic insights |

Case Studies

- Neuro-Cognitive Effects Study: A double-blind placebo-controlled trial investigated the effects of acute tyrosine administration on cognitive control tasks. Results indicated that while young adults benefited from tyrosine supplementation, older adults showed diminished cognitive enhancement, suggesting age-related differences in dopamine modulation .

- Amino Acid Requirement Study: A study assessing dietary needs in children revealed that phenylalanine alone may not suffice without sufficient tyrosine intake. This research utilized isotopic tracers to determine amino acid requirements accurately, emphasizing the critical role of tyrosine in growth and development .

作用機序

The mechanism of action of DL-Tyrosine-3-13C involves its incorporation into metabolic pathways where it acts similarly to natural tyrosine. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems. Tyrosine is hydroxylated to form dopa, which is then decarboxylated to produce dopamine, a crucial neurotransmitter. This pathway is essential for the synthesis of catecholamines, which play vital roles in various physiological processes .

類似化合物との比較

DL-Tyrosine-3-13C can be compared with other labeled amino acids such as:

L-Tyrosine-3-13C: Similar in structure but only the L-isomer.

DL-Phenylalanine-3-13C: Another labeled amino acid used in metabolic studies.

DL-Tryptophan-3-13C: Used for studying protein synthesis and metabolic pathways.

Uniqueness: this compound is unique due to its specific labeling at the third carbon position, which provides detailed insights into metabolic processes and protein interactions that are not possible with unlabeled or differently labeled compounds .

生物活性

DL-Tyrosine-3-13C is a stable isotope-labeled form of the amino acid tyrosine, which plays a crucial role in various biological processes, including protein synthesis and neurotransmitter production. The incorporation of the carbon-13 isotope allows for advanced metabolic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the compound's biological activity and metabolic pathways.

Metabolism and Pharmacokinetics

DL-Tyrosine is primarily metabolized in the liver and is a precursor for several important biomolecules, including dopamine, norepinephrine, and epinephrine. The introduction of the 13C label enables researchers to trace its metabolic pathways more precisely.

A study involving adolescents with anorexia nervosa demonstrated that oral administration of L-tyrosine led to significant increases in plasma tyrosine levels, peaking at approximately 2-3 hours post-ingestion. The percentage change from baseline was notably higher in participants with anorexia compared to healthy peers, indicating altered metabolism in these individuals .

Neurotransmitter Synthesis

Tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, converts tyrosine into L-DOPA. This reaction is crucial for the production of dopamine, which is involved in mood regulation and cognitive function. Research has shown that phosphorylation of TH by various kinases enhances its activity, thereby increasing dopamine synthesis under conditions of heightened demand .

Case Studies on Tyrosine Supplementation

- Tyrosinemia Type III : A case study highlighted a child with tyrosinemia type III, characterized by elevated blood tyrosine levels leading to neurological symptoms. Treatment with a low-tyrosine diet resulted in normalization of plasma tyrosine levels and improvement in clinical symptoms .

- Adolescent Study : Another study investigated the effects of L-tyrosine supplementation in adolescents with anorexia nervosa. Following a 12-week regimen, participants exhibited sustained increases in blood tyrosine levels, suggesting potential benefits for mood and cognitive function during recovery .

Effects on Cognitive Function and Stress Response

Research indicates that tyrosine supplementation may enhance cognitive performance under stress. In controlled trials, participants receiving tyrosine showed improved cognitive flexibility and working memory during stressful tasks compared to those receiving placebo . This effect is particularly relevant for populations experiencing high stress or fatigue.

Research Findings Summary

特性

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2]C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583936 | |

| Record name | (beta-~13~C)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93627-94-2 | |

| Record name | (beta-~13~C)Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Tyrosine-β-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。